2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound is a heterocyclic benzoxazine derivative featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a bromine atom at position 9, a 4-methoxyphenyl group at position 5, and a 4-(allyloxy)phenyl moiety at position 2. Its molecular complexity arises from the fusion of pyrazole and benzoxazine rings, which confers unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, while the allyloxy and methoxy groups influence solubility and intermolecular interactions. Structural elucidation of such compounds typically relies on UV, NMR (¹H and ¹³C), and mass spectrometry .
Properties
Molecular Formula |
C26H23BrN2O3 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
9-bromo-5-(4-methoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H23BrN2O3/c1-3-14-31-21-11-4-17(5-12-21)23-16-24-22-15-19(27)8-13-25(22)32-26(29(24)28-23)18-6-9-20(30-2)10-7-18/h3-13,15,24,26H,1,14,16H2,2H3 |
InChI Key |
HWUMUCIXRWOMIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Friedel-Crafts acylation, cyclization, and substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.
Scientific Research Applications
2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Trends :
Comparison with Analogues :
- Nitro-substituted derivatives (e.g., ) require nitration post-cyclization due to nitro group incompatibility with MCR conditions.
- Fluorinated analogues (e.g., ) employ fluorobenzene precursors directly, avoiding late-stage fluorination.
Spectroscopic Characterization
¹H-NMR and ¹³C-NMR data for the target compound and its analogues reveal distinct shifts based on substituents:
The allyloxy group in the target compound shows characteristic vinyl proton signals (δ 5.2–5.9 ppm) and allylic carbons (δ 115–120 ppm) absent in other derivatives .
Biological Activity
The compound 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, based on diverse research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a complex arrangement of phenyl rings and heterocycles that contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study showed that derivatives with similar moieties demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. typhi | 15 |
| Compound B | B. subtilis | 10 |
| Target Compound | E. coli | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been evaluated through in vitro and in vivo models. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) was assessed. Compounds related to the target compound showed IC50 values lower than standard anti-inflammatory drugs like ibuprofen .
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Ibuprofen | 0.05 |
| Target Compound | 0.024 |
Anticancer Activity
Preliminary studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival . Molecular docking studies revealed potential binding interactions with key proteins involved in cancer progression.
Case Studies
- Study on Antibacterial Efficacy : A comprehensive investigation into the antibacterial properties of various derivatives highlighted the target compound's effectiveness against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction mechanisms .
- Anti-inflammatory Assessment : In a controlled trial involving animal models, the anti-inflammatory effects were measured by assessing paw edema reduction following administration of the compound compared to a placebo . Results indicated a significant reduction in inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
